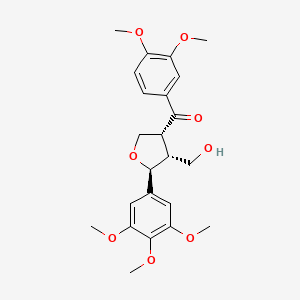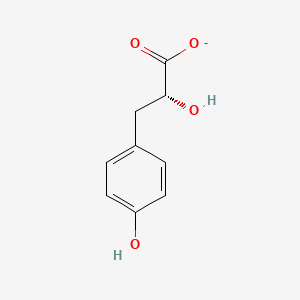
(R)-3-(4-Hydroxyphenyl)lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-(4-hydroxyphenyl)lactate is a 3-(4-hydroxyphenyl)lactate. It is a conjugate base of a (R)-3-(4-hydroxyphenyl)lactic acid.
Aplicaciones Científicas De Investigación
Biocatalysis and Enzyme Reactors :
- (R)-2-Hydroxy-4-phenylbutyric acid, a compound related to (R)-3-(4-Hydroxyphenyl)lactate, has been produced using D-lactate dehydrogenase (LDH) in an enzyme reactor. This method, involving enzymatic reduction, shows potential for large-scale production of similar compounds (Bai & Yang, 2005).
Detection and Analysis in Biological Samples :
- A study focused on the simultaneous determination of 4-hydroxyphenyl lactic acid and related compounds in human urine. This work is significant for biomarker discovery and offers a method for analyzing these compounds in biological samples (Yang, Liu, & Wan, 2017).
Synthetic Applications :
- Various studies have reported on the synthesis of compounds structurally similar to (R)-3-(4-Hydroxyphenyl)lactate for applications in pharmaceuticals and materials science. These include the synthesis of copolymers and intermediates for herbicides and pharmaceuticals (Tajima et al., 2009); (Wei-feng, 2006).
Biomedical Research :
- In a biomedical context, a study highlighted the role of 3, 4-dihydroxyl-phenyl lactic acid in ameliorating cardiac reperfusion injury. This research contributes to understanding the potential therapeutic applications of similar compounds (Yang et al., 2015).
Environmental Applications :
- Research on the degradation of hydroxy polychlorinated biphenyls using fungal laccase suggests potential environmental applications. This could involve the bioremediation of toxic compounds using enzymes (Keum & Li, 2004).
Propiedades
Nombre del producto |
(R)-3-(4-Hydroxyphenyl)lactate |
|---|---|
Fórmula molecular |
C9H9O4- |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1/t8-/m1/s1 |
Clave InChI |
JVGVDSSUAVXRDY-MRVPVSSYSA-M |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](C(=O)[O-])O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



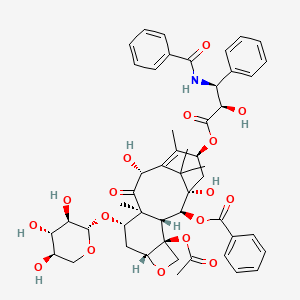
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
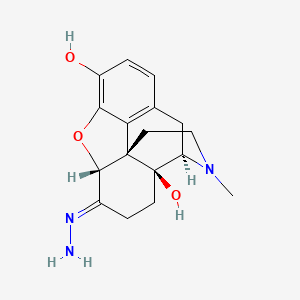

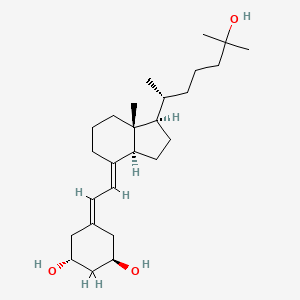
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
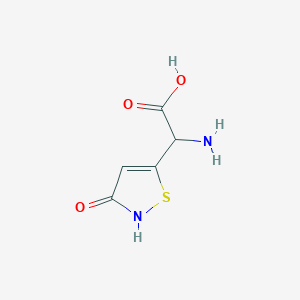
![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
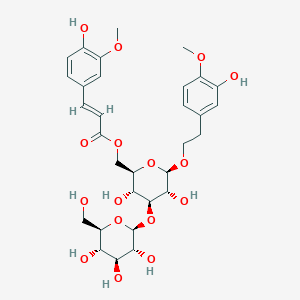
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
